5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2,7-diaminoacridin-9-yl)amino]ethyl]pentanamide
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Overview
Description
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2,7-diaminoacridin-9-yl)amino]ethyl]pentanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a thieno[3,4-d]imidazole core with an acridine moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2,7-diaminoacridin-9-yl)amino]ethyl]pentanamide involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2,7-diaminoacridin-9-yl)amino]ethyl]pentanamide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying enzyme interactions and protein functions. In medicine, it has potential therapeutic applications due to its ability to interact with specific molecular targets .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thieno[3,4-d]imidazole core and the acridine moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. This interaction can result in various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Compared to other similar compounds, 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2,7-diaminoacridin-9-yl)amino]ethyl]pentanamide stands out due to its unique combination of a thieno[3,4-d]imidazole core and an acridine moiety. Similar compounds include biotin ethyl ester and ethyl 5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoate, which share structural similarities but differ in their specific functional groups and applications .
Properties
Molecular Formula |
C25H31N7O2S |
---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2,7-diaminoacridin-9-yl)amino]ethyl]pentanamide |
InChI |
InChI=1S/C25H31N7O2S/c26-14-5-7-18-16(11-14)23(17-12-15(27)6-8-19(17)30-18)29-10-9-28-22(33)4-2-1-3-21-24-20(13-35-21)31-25(34)32-24/h5-8,11-12,20-21,24H,1-4,9-10,13,26-27H2,(H,28,33)(H,29,30)(H2,31,32,34)/t20-,21-,24-/m0/s1 |
InChI Key |
MUQLMPJOQLWRAL-HFMPRLQTSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCNC3=C4C=C(C=CC4=NC5=C3C=C(C=C5)N)N)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCNC3=C4C=C(C=CC4=NC5=C3C=C(C=C5)N)N)NC(=O)N2 |
Origin of Product |
United States |
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